REACTION_SMILES
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[CH2:19]1[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]1.[CH:11](=[O:12])[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[NH:1]1[C:2](=[O:10])[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[OH2:25].[cH:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[NH:1]1[C:2](=[O:10])[C:3](=[CH:11][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Cc2ccccc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C1Nc2ccccc2C1=Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:19]1[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]1.[CH:11](=[O:12])[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[NH:1]1[C:2](=[O:10])[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[OH2:25].[cH:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[NH:1]1[C:2](=[O:10])[C:3](=[CH:11][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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C1CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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O=C1Cc2ccccc2N1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1Nc2ccccc2C1=Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |